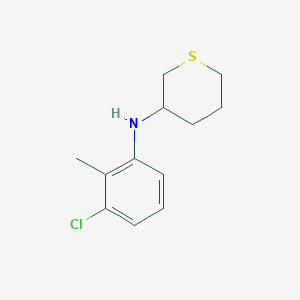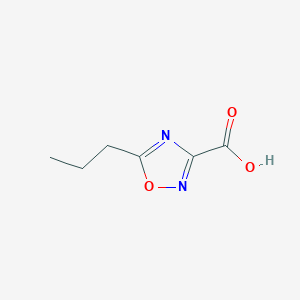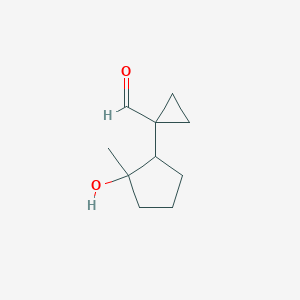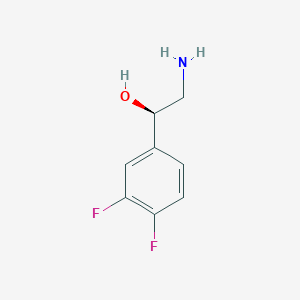
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It contains a six-membered cyclohexane ring substituted with an ethoxy group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylcyclohexanone with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor, followed by esterification and hydrolysis steps. The use of catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated pressure and temperature are common in these processes.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methylcyclohexanecarboxylic acid: Similar structure but lacks the ethoxy group, leading to different chemical and biological properties.
2-Ethylcyclohexanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Cyclohexanecarboxylic acid: Lacks both the ethoxy and methyl groups, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethoxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(9(11)12)7-5-4-6-8(10)2/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
GQGRANWPOFWETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


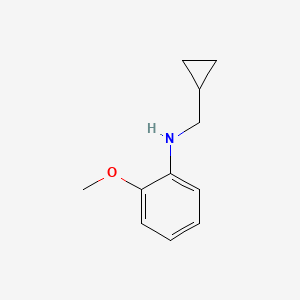
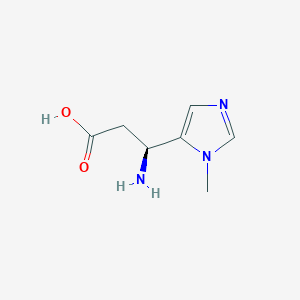

![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
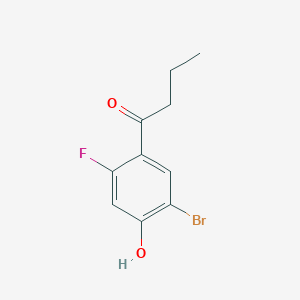
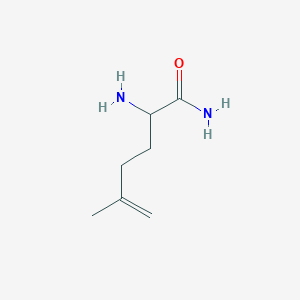

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B13297515.png)
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)
![1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13297521.png)
